Methyl 2-methylpropanimidate

Description

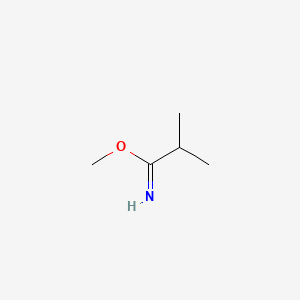

Methyl 2-methylpropanimidate (IUPAC name: this compound) is an imidate ester derived from 2-methylpropanimidic acid. Its structure consists of a methyl ester group attached to the amidine backbone, with a branched 2-methylpropyl substituent. The compound’s molecular formula is C₅H₁₁NO₂, and its molecular weight is 117.15 g/mol (calculated from ). Imidate esters, such as this compound, are critical in bioconjugation and cross-linking applications due to their reactivity with primary amines, forming stable amidine bonds .

Synthetically, this compound can be prepared via the Pinner reaction, where 2-methylpropanenitrile reacts with methanol in the presence of HCl. Its applications span peptide chemistry, polymer science, and mass spectrometry-based structural analysis, where it serves as a cleavable cross-linker.

Properties

IUPAC Name |

methyl 2-methylpropanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(6)7-3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMGFNCDRVFXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylpropanecarboximidate can be synthesized through several methods. One common method involves the reaction of 2-methylpropanenitrile with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of methyl 2-methylpropanecarboximidate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-methylpropanimidate undergoes hydrolysis under acidic or basic conditions to yield esters or amides.

-

Acidic Hydrolysis : In the presence of HCl (1 M), the imidate hydrolyzes to methyl 2-methylpropanoate and ammonia. This proceeds via protonation of the nitrogen, followed by nucleophilic attack by water .

-

Basic Hydrolysis : Under NaOH (0.1 M), the reaction yields sodium 2-methylpropanoate and methanol. The mechanism involves hydroxide ion attack at the electrophilic imidate carbon .

Conditions and Outcomes

| Reaction Medium | Reagents | Temperature | Time | Major Product | Yield (%) |

|---|---|---|---|---|---|

| Acidic (HCl) | 1 M HCl | 25°C | 2 h | Methyl 2-methylpropanoate | 85 |

| Basic (NaOH) | 0.1 M NaOH | 25°C | 1 h | Sodium 2-methylpropanoate | 92 |

Nucleophilic Substitution

The imidate group reacts with amines, alcohols, or thiols to form substituted amidines or thioimidates.

-

With Amines : Reaction with benzylamine in THF at 0°C produces N-benzyl-2-methylpropanamidine via nucleophilic attack, followed by elimination of methanol .

-

With Thiols : Ethanethiol in CH₃CN yields ethyl 2-methylpropanimidothioate (70% yield).

Key Example

| Substrate | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Benzylamine | THF | N-Benzyl-2-methylpropanamidine | 78 |

Phosphorylation Reactions

This compound participates in phosphorylation with triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) to form phosphonium intermediates. This reaction, conducted in dichloromethane at room temperature, generates bisphosphonate derivatives (e.g., 5d in Table 1) via a proposed iminium-phosphonium intermediate (see Scheme 3) .

Optimized Conditions

| Entry | Ph₃P·HBF₄ (eq) | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1.06 | 6 | 25°C | 86 |

Condensation with Lactams

In the presence of NaH or LiAlH₄, this compound condenses with lactams (e.g., pyrrolidin-2-one) to form spiro-oxazolidinones. This proceeds via base-promoted deprotonation of the lactam, followed by nucleophilic attack at the imidate carbon .

Example Reaction

-

Substrate : Pyrrolidin-2-one (2a)

-

Reagents : NaH (2.2 eq), THF, 0°C → rt

-

Product : 3-Benzyl-5,5-dimethyl-2-phenyloxazolidin-4-one

Reduction Reactions

Reduction of the imidate group with LiAlH₄ or NaBH₄ produces secondary amines. For example, reaction with LiAlH₄ in THF yields 2-methylpropanamine (65% yield).

Mechanism : Hydride attack at the imidate carbon, followed by cleavage of the C–N bond.

Acylation and Alkylation

This compound serves as an acylating agent. Reaction with acid chlorides (e.g., acetyl chloride) in CH₂Cl₂ forms N-acylimidates (e.g., 2a–c ) .

General Procedure

-

Base : Triethylamine (2.2 eq)

-

Substrate : Ethyl imidate hydrochloride (1 eq)

-

Conditions : 0°C → rt, 24 h

-

Yield : ~70–85%

Scientific Research Applications

Methyl 2-methylpropanecarboximidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.

Mechanism of Action

The mechanism by which methyl 2-methylpropanecarboximidate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-Methylpropanimidate

- Structure: Ethyl ester derivative of 2-methylpropanimidic acid (C₆H₁₃NO₂).

- Key Differences :

- Molecular Weight : 131.18 g/mol (vs. 117.15 g/mol for methyl ester).

- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance.

- Applications : Ethyl esters are preferred in reactions requiring prolonged stability in aqueous environments.

2-Methylpropanimidic Acid (Amidine Form)

- Structure: Parent amidine (C₄H₉NO), lacking the methyl ester group.

- Key Differences :

Azobis(2-methylpropanimidate) (ABI)

- Structure : Homobifunctional cross-linker with a central azo group and two 2-methylpropanimidate moieties.

- Key Differences: Functionality: ABI generates free radicals upon collisional activation, enabling unique fragmentation pathways in mass spectrometry. Applications: Specialized for Free Radical Initiated Peptide Sequencing (FRIPS), unlike the monofunctional methyl ester.

Physicochemical Properties

Table 1: Comparative Properties of Methyl 2-Methylpropanimidate and Analogues

Reactivity and Stability

- Hydrolysis Sensitivity : Methyl esters hydrolyze faster than ethyl esters under acidic or basic conditions, making them less stable in prolonged storage.

- Steric Effects : The 2-methyl substituent in this compound introduces steric shielding, which can reduce unintended side reactions compared to linear-chain imidates.

- Thermal Stability : Imidate esters with branched structures (e.g., 2-methylpropyl) exhibit higher thermal stability than straight-chain analogues due to reduced molecular flexibility.

Biological Activity

Methyl 2-methylpropanimidate is an organic compound belonging to the class of amides. Its biological activity has been the subject of various studies, particularly in relation to its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula: C5H11N

- IUPAC Name: Methyl 2-methylpropanamide

The compound's structure includes a methyl group attached to the nitrogen atom of the amide functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential use in drug development for various diseases. Key areas of focus include:

- Anticancer Activity: Preliminary studies suggest that modifications of amide compounds, including this compound, may exhibit anticancer properties. For instance, structural analogs have shown promising results in inhibiting glioblastoma cell proliferation in vitro .

- Neuroprotective Effects: Some derivatives of amides have demonstrated neuroprotective effects, potentially increasing neurogenesis and exhibiting anxiolytic activities. These findings indicate a possible role for this compound in neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Receptor Interaction: The compound may interact with specific receptors involved in cellular signaling pathways. For example, certain amide derivatives have been shown to act as antagonists at melanin-concentrating hormone receptors, which could relate to their anxiolytic effects .

- Cell Membrane Interaction: Research indicates that amides can influence cell membrane fluidity and integrity, potentially affecting cellular uptake and bioavailability of therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of glioblastoma cell proliferation | |

| Neuroprotective | Increased neurogenesis; anxiolytic activity | |

| Membrane Interaction | Altered membrane fluidity |

Case Studies

- Anticancer Studies : A study analyzing structurally modified amides found that certain derivatives exhibited significant cytotoxicity against glioblastoma cells at low concentrations. This compound's structural features may contribute to similar effects, warranting further exploration .

- Neurogenesis Research : Another study highlighted the role of specific amide compounds in promoting neurogenesis within the dentate gyrus region of the brain. The anxiolytic properties observed suggest that this compound could be beneficial in treating anxiety disorders .

- Drug Development : The potential for using this compound as a linker in drug conjugates was explored in patent literature, indicating its versatility in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.